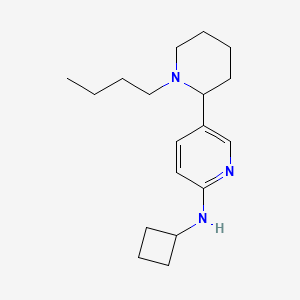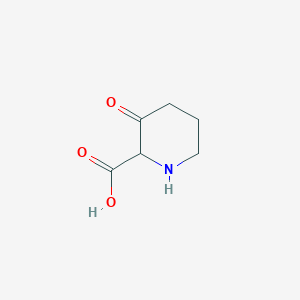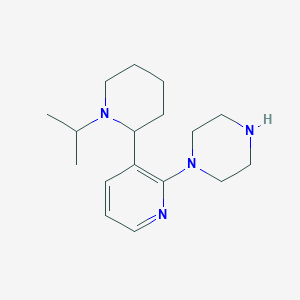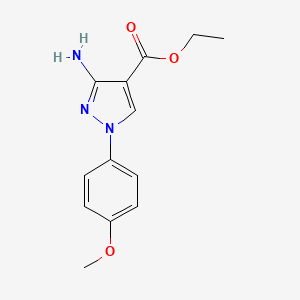
6-Amino-2-(2-methoxyethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(2-methoxyethyl)isoindolin-1-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound belongs to the isoindolinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-Amino-2-(2-methoxyethyl)isoindolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of an appropriate amine with a substituted phthalic anhydride, followed by cyclization to form the isoindolinone ring . The reaction conditions typically include heating and the use of a suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Amino-2-(2-methoxyethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-2-(2-methoxyethyl)isoindolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-2-(2-methoxyethyl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, some derivatives of isoindolinone have been shown to interact with the dopamine receptor D2, modulating its activity . This interaction can influence various biological pathways, leading to therapeutic effects such as antipsychotic or neuroprotective actions .
Comparison with Similar Compounds
6-Amino-2-(2-methoxyethyl)isoindolin-1-one can be compared with other isoindolinone derivatives, such as:
6-Amino-2-methyl-1-isoindolinone: This compound has a similar structure but with a methyl group instead of a methoxyethyl group.
N-isoindoline-1,3-diones: These compounds have a different substitution pattern and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-amino-2-(2-methoxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-5-4-13-7-8-2-3-9(12)6-10(8)11(13)14/h2-3,6H,4-5,7,12H2,1H3 |
InChI Key |
UIIDQNZBIXYFCM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)

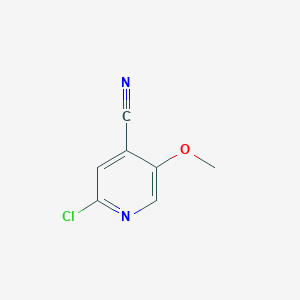
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)





